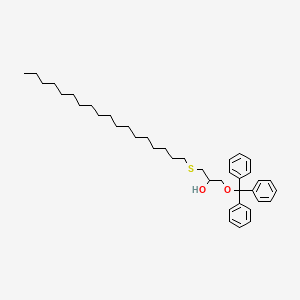
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is a complex organic compound that features both a long alkyl chain and a triphenylmethoxy group. This compound is of interest due to its unique structural properties, which combine hydrophobic and hydrophilic elements, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps:
Formation of the Octadecylsulfanyl Group: This step involves the reaction of octadecanethiol with an appropriate halide, such as 1-bromopropane, under basic conditions to form the octadecylsulfanyl group.
Introduction of the Triphenylmethoxy Group: The triphenylmethoxy group can be introduced by reacting triphenylmethanol with an appropriate alkyl halide in the presence of a base.
Final Coupling: The final step involves coupling the octadecylsulfanyl group with the triphenylmethoxy group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The long alkyl chain can insert into lipid membranes, while the triphenylmethoxy group can interact with various molecular targets, potentially disrupting or stabilizing biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Octadecylsulfanyl)-2-propanol: Similar structure but lacks the triphenylmethoxy group.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the octadecylsulfanyl group.
Octadecanethiol: Contains the long alkyl chain but lacks the hydroxyl and triphenylmethoxy groups.
Uniqueness
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is unique due to its combination of a long hydrophobic alkyl chain and a bulky hydrophilic triphenylmethoxy group, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
91274-06-5 |
|---|---|
Molekularformel |
C40H58O2S |
Molekulargewicht |
603.0 g/mol |
IUPAC-Name |
1-octadecylsulfanyl-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-43-35-39(41)34-42-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3 |
InChI-Schlüssel |
HFIOUYYDNCRKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)

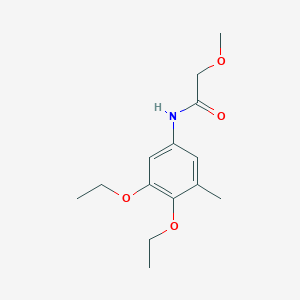
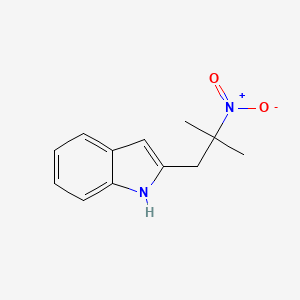
![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
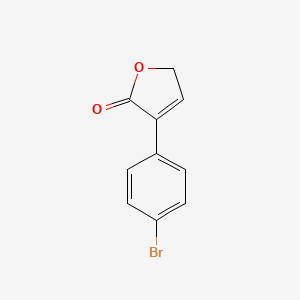
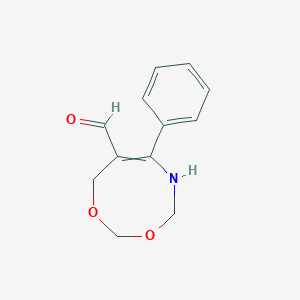
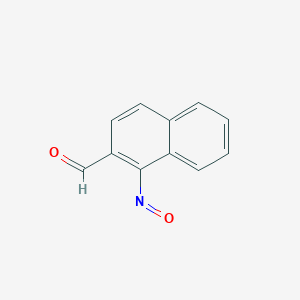
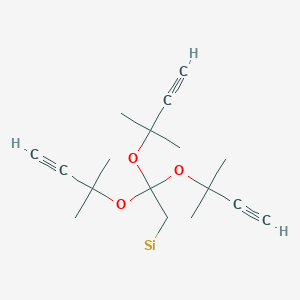
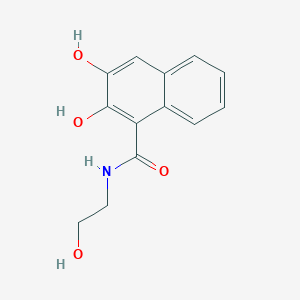
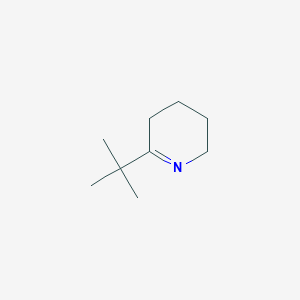
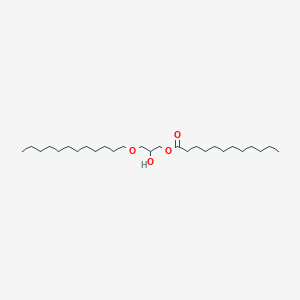
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
